Cas no 345991-01-7 (3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine)

3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine structure
345991-01-7 structure
Nome del prodotto:3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine
Numero CAS:345991-01-7
MF:C14H20N2O3
MW:264.320203781128
MDL:MFCD02018973
CID:3083355
PubChem ID:801593

3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-Amino-2,6-dimethyl-phenoxy)-1-morpholin-4-yl-ethanone
    • Cambridge id 6958880
    • AKOS001625273
    • SR-01000532368-1
    • LS-03484
    • 345991-01-7
    • MLS-0067053.P001
    • H25610
    • STK895035
    • [3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine
    • 2-(4-amino-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone
    • 2-(4-amino-2,6-dimethylphenoxy)-1-(morpholin-4-yl)ethan-1-one
    • SR-01000532368
    • 3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)aniline
    • 2-(4-amino-2,6-dimethylphenoxy)-1-(morpholin-4-yl)ethanone
    • 2-(4-amino-2,6-dimethylphenoxy)-1-morpholinoethanone
    • MFCD02018973
    • ALBB-010311
    • [3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenyl]amine
    • BDBM50228131
    • Oprea1_618084
    • CHEMBL438505
    • 3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine
    • MDL: MFCD02018973
    • Inchi: InChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3
    • Chiave InChI: BWFSJJCYHKBKSC-UHFFFAOYSA-N
    • Sorrisi: Cc1cc(cc(c1OCC(=O)N2CCOCC2)C)N

Proprietà calcolate

  • Massa esatta: 264.14739250Da
  • Massa monoisotopica: 264.14739250Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 293
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 64.8Ų

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 482.5±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 245.6±28.7 °C
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine Informazioni sulla sicurezza

3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM518592-5g
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone
345991-01-7 97%
5g
$745 2022-09-29
TRC
D050400-1000mg
[3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenyl]amine
345991-01-7
1g
$ 720.00 2022-06-06
abcr
AB371002-1 g
2-(4-Amino-2,6-dimethylphenoxy)-1-(morpholin-4-yl)ethanone
345991-01-7
1g
€322.50 2023-04-26
abcr
AB371002-500mg
2-(4-Amino-2,6-dimethylphenoxy)-1-(morpholin-4-yl)ethanone; .
345991-01-7
500mg
€269.00 2025-02-17
A2B Chem LLC
AJ02344-1g
[3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine
345991-01-7 >95%
1g
$509.00 2024-04-20
TRC
D050400-500mg
[3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenyl]amine
345991-01-7
500mg
$ 450.00 2022-06-06
A2B Chem LLC
AJ02344-500mg
[3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine
345991-01-7 >95%
500mg
$467.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733945-5g
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethan-1-one
345991-01-7 98%
5g
¥6916.00 2024-05-17
abcr
AB371002-500 mg
2-(4-Amino-2,6-dimethylphenoxy)-1-(morpholin-4-yl)ethanone
345991-01-7
500MG
€254.60 2022-09-29
Chemenu
CM518592-1g
2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone
345991-01-7 97%
1g
$251 2022-09-29
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:345991-01-7)3,5-Dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)-phenylamine
A1158357
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):229.0/684.0